molecular formula C7H9Cl2NO B1369885 3-(Chloromethyl)-2-methoxypyridine hydrochloride CAS No. 117934-34-6

3-(Chloromethyl)-2-methoxypyridine hydrochloride

Cat. No. B1369885
M. Wt: 194.06 g/mol
InChI Key: PFQPCKUWKAWAMG-UHFFFAOYSA-N
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Patent
US06455671B1

Procedure details

15.1 g of 2-methoxy-3-picolyl chloride hydrochloride (77.76 mmol) were slowly added dropwise to a mixture of 600 ml of 30% strength ammonia solution in water and 250 ml of methanol at 35° C. while continuously passing in gaseous ammonia. After the solution had been stirred at 35° C. for 1 h it was concentrated under reduced pressure in a rotary evaporator, the residue was made alkaline with 20% strength NaOH solution (water phases were kept small) and extracted several times with DCM, and the org. phases were dried over magnesium sulfate and concentrated under reduced pressure in a rotary evaporator. The residue was taken up in ether and, after addition of ethereal hydrochloric acid, filtration with suction and washing of the precipitate with ether, 11.0 g (67%) of 2-methoxy-3-picolylamine.2HCl were obtained as white crystals.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][O:3][C:4]1[C:9]([CH2:10][Cl:11])=[CH:8][CH:7]=[CH:6][N:5]=1.[NH3:12]>O.CO>[ClH:11].[ClH:1].[CH3:2][O:3][C:4]1[C:9]([CH2:10][NH2:12])=[CH:8][CH:7]=[CH:6][N:5]=1 |f:0.1,5.6.7|

Inputs

Step One
Name
Quantity
15.1 g
Type
reactant
Smiles
Cl.COC1=NC=CC=C1CCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
After the solution had been stirred at 35° C. for 1 h it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure in a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
extracted several times with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
phases were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure in a rotary evaporator
ADDITION
Type
ADDITION
Details
after addition of ethereal hydrochloric acid, filtration with suction
WASH
Type
WASH
Details
washing of the precipitate with ether, 11.0 g (67%) of 2-methoxy-3-picolylamine
CUSTOM
Type
CUSTOM
Details
2HCl were obtained as white crystals

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
Cl.Cl.COC1=NC=CC=C1CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.